![molecular formula C14H11NO2 B3023428 Acetamide, N-3-dibenzofuranyl- CAS No. 5834-25-3](/img/structure/B3023428.png)
Acetamide, N-3-dibenzofuranyl-
Overview
Description
Acetamide, N-3-dibenzofuranyl-, also known as N-(Dibenzofuran-3-yl)acetamide, is a chemical compound with the molecular formula C14H11NO2 . It is also referred to by other synonyms such as 3-ACETAMIDODIBENZOFURAN and N-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}acetamide .
Molecular Structure Analysis
The molecular weight of Acetamide, N-3-dibenzofuranyl- is 225.24 . The compound’s structure includes an acetamide group (CH3CONH2) attached to a dibenzofuranyl group .Scientific Research Applications
Antiplatelet Activity
Research has shown that derivatives of dibenzofuran, including N-3-dibenzofuranyl-acetamide, exhibit significant antiplatelet activity. These compounds can inhibit platelet aggregation induced by various agonists such as arachidonic acid (AA), which is crucial in preventing thromboembolic diseases like myocardial infarction and stroke .
Anticholinesterase Activity
N-3-dibenzofuranyl-acetamide derivatives have been evaluated for their potential as anticholinesterase agents. Although they did not show promising inhibition compared to standard drugs like donepezil, their structural analogs are still of interest for developing treatments for neurodegenerative diseases such as Alzheimer’s .
Antioxidant Properties
The modification of flavonoids with acetamide groups, including N-3-dibenzofuranyl-acetamide, has been studied to enhance their bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. These modifications can significantly improve the antioxidant capacity of the compounds, making them useful in combating oxidative stress-related conditions .
Pharmacological Applications
N-3-dibenzofuranyl-acetamide derivatives have been synthesized and evaluated for various pharmacological activities. These include analgesic properties, where certain derivatives have shown comparable or superior efficacy to standard analgesics like paracetamol .
Antimicrobial Activity
Research into dibenzofuran derivatives, including N-3-dibenzofuranyl-acetamide, has highlighted their potential as antimicrobial agents. These compounds can be effective against a range of bacterial and fungal pathogens, making them valuable in developing new antimicrobial therapies .
Cancer Research
The structural properties of N-3-dibenzofuranyl-acetamide make it a candidate for cancer research. Its derivatives can be explored for their cytotoxic effects on cancer cells, potentially leading to the development of new anticancer drugs .
Environmental Applications
N-3-dibenzofuranyl-acetamide and its derivatives can be used in environmental chemistry, particularly in the degradation of pollutants. Their chemical stability and reactivity make them suitable for applications in environmental cleanup and pollution control .
Material Science
In material science, N-3-dibenzofuranyl-acetamide derivatives can be used in the synthesis of novel polymers and materials with unique properties. These materials can have applications in various industries, including electronics, coatings, and nanotechnology .
Mechanism of Action
Target of Action
The primary target of Acetamide, N-3-dibenzofuranyl- is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of amidase expression. Amidases are enzymes that catalyze the hydrolysis of amide bonds, and they are involved in a wide range of physiological functions.
Mode of Action
It is known that the compound interacts with its target protein, potentially altering its function . This interaction could lead to changes in the regulation of amidase expression, thereby affecting various physiological processes.
Biochemical Pathways
Given its interaction with the aliphatic amidase expression-regulating protein, it is likely that the compound influences pathways related to the hydrolysis of amide bonds . The downstream effects of this could be wide-ranging, given the importance of amidases in numerous physiological functions.
Result of Action
Given its interaction with the aliphatic amidase expression-regulating protein, it is likely that the compound has an impact on the regulation of amidase expression . This could potentially influence a variety of physiological processes.
properties
IUPAC Name |
N-dibenzofuran-3-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)17-14(12)8-10/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHHDJYYMLPGOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207071 | |
Record name | Acetamide, N-3-dibenzofuranyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-3-dibenzofuranyl- | |
CAS RN |
5834-25-3 | |
Record name | Acetamide, N-3-dibenzofuranyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-3-dibenzofuranyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5834-25-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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